molecular formula C15H17FN6OS2 B11596805 {4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate

{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate

Cat. No.: B11596805
M. Wt: 380.5 g/mol
InChI Key: ZVXUBOYNSIFJCE-UHFFFAOYSA-N
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Description

{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine ring, a fluorophenyl group, and a morpholine carbodithioate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate typically involves multiple steps, starting with the formation of the triazine ring. The process often includes:

    Formation of the Triazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound.

    Attachment of the Morpholine Carbodithioate Moiety: This final step involves the reaction of the intermediate compound with morpholine and a carbodithioate reagent under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups.

Scientific Research Applications

Chemistry

In chemistry, {4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug discovery and development.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of {4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, affecting their function. The pathways involved may include inhibition of enzyme activity, modulation of protein-protein interactions, or interference with nucleic acid processes.

Comparison with Similar Compounds

Similar Compounds

  • {4-Amino-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate
  • {4-Amino-6-[(4-bromophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate
  • {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate

Uniqueness

The uniqueness of {4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate lies in the presence of the fluorophenyl group. Fluorine atoms can significantly alter the chemical and biological properties of a compound, enhancing its stability, reactivity, and potential interactions with biological targets.

Biological Activity

The compound {4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17FN6OS2C_{15}H_{17}FN_6OS_2, with a molecular weight of approximately 393.45 g/mol. The structure features a triazine ring, fluorophenyl groups, and a morpholine moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC15H17FN6OS2
Molecular Weight393.45 g/mol
IUPAC NameThis compound
SMILESCN(C)C(=S)N=C(N)N=C(N)N(C1=CC=C(C=C1)F)C(=O)N2CCOCC2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazine core enables binding to enzymes or receptors, potentially inhibiting their activity. For instance, the presence of the morpholine group may enhance bioavailability and selectivity towards target sites.

Anticancer Activity

Research indicates that compounds with triazine structures often exhibit anticancer properties. A study focused on related triazine derivatives demonstrated significant inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms . The fluorophenyl group may also contribute to enhanced potency against specific cancer types by modulating signaling pathways involved in tumor growth.

Antimicrobial Activity

The compound has shown promise in antimicrobial applications. Studies involving similar morpholine derivatives revealed effective inhibition against various bacterial strains . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Enzyme Inhibition

Preliminary studies have suggested that this compound may act as an inhibitor of certain enzymes involved in metabolic processes. For example, its structural analogs have been reported to inhibit dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis . This inhibition can be particularly relevant in the context of treating autoimmune diseases or cancers where rapid cell proliferation is observed.

Case Studies and Research Findings

  • Anticancer Efficacy : A case study evaluated the effects of triazine-based compounds on human cancer cell lines. The results indicated that the compounds could significantly reduce cell viability at low micromolar concentrations, highlighting their potential as anticancer agents .
  • Antimicrobial Activity : Another study assessed the antimicrobial properties of morpholine derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Enzyme Inhibition : A recent investigation into the enzyme inhibitory profile revealed that related triazine compounds effectively inhibited DHODH with IC50 values suggesting higher potency than currently used inhibitors in clinical settings .

Properties

Molecular Formula

C15H17FN6OS2

Molecular Weight

380.5 g/mol

IUPAC Name

[4-amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl morpholine-4-carbodithioate

InChI

InChI=1S/C15H17FN6OS2/c16-10-1-3-11(4-2-10)18-14-20-12(19-13(17)21-14)9-25-15(24)22-5-7-23-8-6-22/h1-4H,5-9H2,(H3,17,18,19,20,21)

InChI Key

ZVXUBOYNSIFJCE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)SCC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N

Origin of Product

United States

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